2-Cyclooctylethylamine (CAS 4744-94-9) is a highly specialized, sterically bulky primary aliphatic amine utilized as a critical building block in both advanced materials science and medicinal chemistry. Featuring an eight-membered cycloalkane ring, this compound provides exceptional lipophilicity and a significantly larger spatial footprint compared to standard straight-chain or six-membered ring analogs. Its primary procurement value lies in its ability to act as a conformationally constrained structural director—whether serving as a bulky spacer cation in the synthesis of 2D layered perovskites [1] or as a lipophilic N-terminal modifier in the development of potent enzyme inhibitors [2]. For industrial and laboratory buyers, 2-cyclooctylethylamine is the definitive choice when standard aliphatic amines fail to provide the necessary steric hindrance or hydrophobic volume.
Substituting 2-cyclooctylethylamine with common, lower-cost analogs like octylamine or 2-cyclohexylethylamine routinely results in process or formulation failure due to fundamental differences in steric geometry. While octylamine offers similar overall lipophilicity, its linear all-trans configuration packs too densely (yielding a ~5.4 Å footprint), failing to adequately disrupt crystal lattices or force atomic-density-driven spacing in colloidal materials [1]. Conversely, smaller ring analogs such as 2-cyclohexylethylamine lack the sufficient hydrophobic volume required to fully occupy deep binding pockets in target enzymes, leading to suboptimal structure-activity relationships. For procurement teams, this means generic substitutes cannot replicate the precise spatial constraints or target affinities unique to the eight-membered ring system.
In the synthesis of 2D Ruddlesden-Popper perovskite phases, the choice of spacer cation dictates the structural evolution of the material. 2-Cyclooctylethylamine (cOEA) provides a massive areal footprint that fundamentally alters interlayer separation compared to linear analogs. While linear alkylamines like octylamine (C8) maintain an identical areal footprint of ~5.4 Å (H-H distance) regardless of chain length, cOEA exceeds the 6.3 Å diagonal distance of the lead iodide octahedral site [1]. This forces the material's interlayer separation to be determined by atomic density rather than simple chain length, preventing the dense packing seen with generic linear amines.
| Evidence Dimension | Areal footprint vs. Octahedral I-I diagonal distance |
| Target Compound Data | > 6.3 Å (exceeds octahedral site diagonal) |
| Comparator Or Baseline | Octylamine (C8) and linear amines (~5.4 Å H-H distance) |
| Quantified Difference | cOEA disrupts standard linear packing by exceeding the 6.3 Å threshold, forcing atomic-density-driven structural evolution. |
| Conditions | Colloidal dispersions of layered hybrid lead iodide perovskites. |
Enables materials scientists to engineer specific nanoplatelet thicknesses and structural properties that standard linear amine spacers cannot achieve.
When synthesizing conformationally constrained peptidomimetic inhibitors, such as those targeting N-myristoyltransferase (NMT), the steric bulk of the N-terminal amine is a critical determinant of binding affinity. 2-Cyclooctylethylamine provides the maximum cycloalkane bulk while maintaining a highly basic primary amine (pKa ~10) [1]. Compared to the smaller 2-cyclohexylethylamine, the eight-membered ring occupies a significantly larger volume within the enzyme's hydrophobic binding pocket. This enhanced lipophilic bulk is essential for generating sub-micromolar potency in dipeptide amide libraries.
| Evidence Dimension | Hydrophobic pocket occupancy and basicity |
| Target Compound Data | 8-membered ring bulk with pKa ~10 |
| Comparator Or Baseline | 2-Cyclohexylethylamine (smaller 6-membered ring volume) |
| Quantified Difference | Provides superior steric filling of large hydrophobic pockets while retaining the necessary protonation state for target engagement. |
| Conditions | Synthesis of [p-(ω-Aminoalkyl)phenacetyl]-l-seryl-l-lysyl dipeptide amides. |
Essential for medicinal chemists who must maximize hydrophobic pocket occupancy without sacrificing the basicity required for enzyme interaction.
In the high-throughput development of pyrrolo[2,3-d]pyrimidine compounds targeting Janus Kinase 3 (JAK3), structural novelty and precise steric tuning are paramount. Utilizing 2-cyclooctylethylamine as an N-substituent introduces a discrete, maximal step in the structure-activity relationship (SAR) bulkiness gradient [1]. Compared to cycloheptyl or cyclohexyl derivatives, the cyclooctyl moiety generates unique physical and binding profiles, allowing researchers to explore the extreme edges of steric tolerance in kinase inhibitor design.
| Evidence Dimension | Substituent steric bulk in SAR profiling |
| Target Compound Data | Cyclooctyl-derived intermediates (maximal cycloalkane bulk) |
| Comparator Or Baseline | Cyclohexyl and cycloheptyl derivatives |
| Quantified Difference | Expands the SAR library into sterically demanding chemical space not accessible with 6- or 7-membered rings. |
| Conditions | Synthesis of N-substituted pyrrolo[2,3-d]pyrimidin-4-yl amines. |
Allows procurement teams to supply R&D with the necessary building blocks to generate novel, patentable immunosuppressive drug candidates.
2-Cyclooctylethylamine is the preferred spacer cation when researchers need to force atomic-density-driven interlayer separation. Because its areal footprint exceeds the 6.3 Å octahedral diagonal, it is specifically selected over octylamine to control the structural evolution and photoluminescence of lead iodide nanoplatelets [1].
In antifungal drug discovery, 2-cyclooctylethylamine serves as a critical building block for conformationally constrained peptidomimetics. It is chosen over smaller cyclic amines to maximize hydrophobic pocket occupancy while maintaining a highly basic (pKa ~10) primary amine essential for target binding [2].
For medicinal chemistry teams developing JAK3 inhibitors, 2-cyclooctylethylamine is procured to synthesize sterically demanding pyrrolo[2,3-d]pyrimidine derivatives. It provides a unique structural profile compared to cyclohexyl analogs, enabling the exploration of novel, patentable chemical space for immunosuppressive therapies [3].